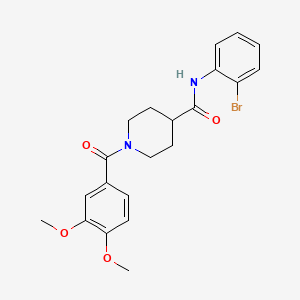
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドは、ピペリジン誘導体のクラスに属する合成有機化合物です。
製造方法
合成経路と反応条件
N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドの合成は、通常、以下の手順を伴います。
ピペリジン環の形成: これは、適切な出発物質を含む環化反応によって達成できます。
ブロモフェニル基の導入: このステップは、臭素原子がフェニル環に導入される置換反応を伴う可能性があります。
ジメトキシベンゾイル基の付加: これは、3,4-ジメトキシ安息香酸またはその誘導体を使用したアシル化反応によって行うことができます。
カルボキサミド基の形成:
工業生産方法
このような化合物の工業生産方法は、通常、より高い収率と純度を実現するために、上記の合成経路の最適化を伴います。これには、触媒、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the dimethoxybenzoyl group: This can be done through an acylation reaction using 3,4-dimethoxybenzoic acid or its derivatives.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、官能基をより高い酸化状態に変換することを伴う場合があります。
還元: この反応は、官能基をより低い酸化状態に還元することを伴う場合があります。
置換: この反応は、1つの官能基を別の官能基に置き換えることを伴う場合があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 一般的な試薬には、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン化剤と求核試薬があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスと相互作用を研究するためのプローブとして。
医学: さまざまな病気に対する潜在的な治療薬として。
産業: 医薬品やその他のファインケミカルの生産における中間体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。これらには、以下が含まれる場合があります。
受容体への結合: この化合物は、細胞表面または細胞内の特定の受容体に結合し、その活性を調節する可能性があります。
酵素の阻害: この化合物は、特定の酵素の活性を阻害し、代謝経路に影響を与える可能性があります。
シグナル伝達経路の調節: この化合物は、細胞の増殖、分化、アポトーシスに関与するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドは、以下のような他のピペリジン誘導体と比較できます。
- N-(2-クロロフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミド
- N-(2-フルオロフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミド
- N-(2-メチルフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミド
これらの化合物は、構造は似ていますが、置換基が異なり、化学的性質や生物学的活性に違いが生じます。N-(2-ブロモフェニル)-1-(3,4-ジメトキシベンゾイル)ピペリジン-4-カルボキサミドの独自性は、特定の置換基にあり、生物学的標的との反応性や相互作用に独特の特徴を与えている可能性があります。
類似化合物との比較
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
- N-(2-chlorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
- N-(2-fluorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
- N-(2-methylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
These compounds may have similar structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct reactivity and interactions with biological targets.
特性
分子式 |
C21H23BrN2O4 |
|---|---|
分子量 |
447.3 g/mol |
IUPAC名 |
N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23BrN2O4/c1-27-18-8-7-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-3-5-16(17)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
InChIキー |
LUKHPCZLTXKUFD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
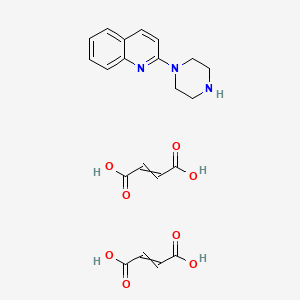
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
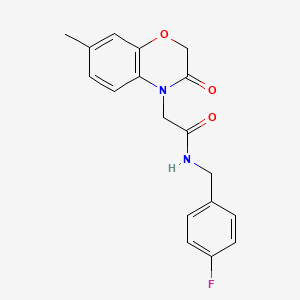
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
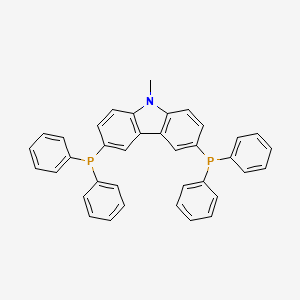
![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
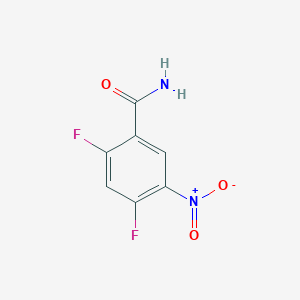

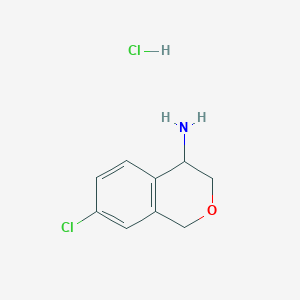
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
